molecular formula C10H8BrNOS B2696963 5-bromo-N-methyl-1-benzothiophene-2-carboxamide CAS No. 439107-97-8

5-bromo-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B2696963
CAS No.: 439107-97-8
M. Wt: 270.14
InChI Key: OFKFDDBFLFVZFD-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a benzothiophene derivative characterized by a bromine substituent at the 5-position of the benzothiophene core and a methyl-substituted carboxamide group at the 2-position. Its molecular formula is C₁₀H₈BrNOS, with a molecular weight of 270.15 g/mol (CAS: 439107-97-8; MDL: MFCD03012917) . The compound’s structure combines the aromatic benzothiophene system with halogen and amide functional groups, making it a subject of interest in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFDDBFLFVZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325249
Record name 5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-97-8
Record name 5-bromo-N-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1-benzothiophene-2-carboxamide typically involves the bromination of N-methyl-1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents at 2-Position CAS Number
5-Bromo-N-methyl-1-benzothiophene-2-carboxamide C₁₀H₈BrNOS 270.15 N-methyl carboxamide 439107-97-8
5-Bromobenzo[b]thiophene-2-carboxamide C₉H₆BrNOS 256.13 Unsubstituted carboxamide (NH₂) 38313-93-8

Key Observations :

  • N-Methyl vs. NH₂ Group : The presence of the N-methyl group in the target compound increases its molecular weight by ~14 g/mol compared to the unsubstituted carboxamide derivative. This substitution likely enhances lipophilicity, influencing solubility and bioavailability .

Stability and Reactivity

  • The N-methyl derivative exhibits greater resistance to enzymatic degradation (e.g., amidase cleavage) compared to the NH₂ analog, a critical factor in drug design .

Comparison with Heterocyclic Analogs

describes 5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide (CAS: 391224-26-3), a structurally distinct analog with:

  • A tetrahydrobenzothiophene core (saturated ring system).
  • A cyano group at the 3-position and thiophene-carboxamide substituent.

Divergences from Target Compound :

  • Functional Groups: The cyano group introduces polarity, while the thiophene-carboxamide substituent may enhance π-interactions in drug-receptor systems .

Biological Activity

5-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by the presence of a bromine atom and an N-methyl group, which contribute to its unique chemical properties. The compound is synthesized through bromination of N-methyl-1-benzothiophene-2-carboxamide, typically using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer effects.
  • Receptor Modulation : It may also modulate receptor activity, impacting various signaling pathways associated with inflammation and pain relief .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MV4-110.3
MOLM-130.4

These values indicate that the compound is more potent than several reference inhibitors, showcasing its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to alleviate pain associated with various conditions such as joint disease and muscle inflammation. The administration of benzothiophene carboxamide compounds has shown effectiveness in reducing inflammation in animal models .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on HDAC Inhibition : A study demonstrated that modifications to similar benzothiophene derivatives could enhance their inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. The findings suggest that structural modifications can lead to increased potency and selectivity .
  • Apoptosis Induction : In leukemic cells, the compound induced apoptosis at lower concentrations compared to established HDAC inhibitors, indicating its potential for targeted cancer therapies .

Comparative Analysis

When compared to similar compounds within the benzothiophene class, this compound stands out due to its unique substitution pattern:

Compound NameUnique Features
5-Bromo-2-methyl-1-benzothiopheneLacks carboxamide functionality
5-Bromo-3-ethyl-2-methyl-1-benzothiopheneDifferent alkyl substitution affecting solubility
This compound Enhanced solubility and reactivity due to N-methyl group

The presence of the N-methyl group and carboxamide functionality significantly enhances both solubility and biological reactivity compared to other derivatives.

Q & A

Q. How to elucidate the role of the benzothiophene core in target binding?

  • Methodology :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify π-π stacking or halogen-bond interactions.
  • Mutagenesis Studies : Replace key residues (e.g., Phe to Ala in binding pockets) to quantify binding energy contributions .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight283.14 g/molESI-MS
Melting Point155–156°CDSC
logP (Octanol/Water)2.8 ± 0.3Shake-Flask

Table 2 : Common Synthetic Byproducts and Resolution

ByproductResolution StrategyReference
Debrominated derivativeUse Pd-free coupling conditions
N-Methyl overalkylationLimit methylamine stoichiometry

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